

# Gelsevirine: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Gelsevirine, a complex indole alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of Gelsevirine, intended for researchers, scientists, and professionals in drug development. The document details its chemical identifiers, physicochemical properties, and experimental protocols for its isolation and analysis. Furthermore, it elucidates the key signaling pathways modulated by Gelsevirine, including its well-documented role as a STING inhibitor, its interaction with glycine receptors, and its influence on the JAK2-STAT3 pathway. This guide aims to serve as a foundational resource for future research and development of Gelsevirine-based therapeutics.

#### **Chemical Structure and Identification**

**Gelsevirine** is a structurally intricate oxindole alkaloid. Its chemical identity is defined by the following identifiers:



Identifier	Value	Citation
IUPAC Name	(1'R,5S,6S,7S,8S)-2-ethenyl- 1'-methoxy-4-methylspiro[9- oxa-4- azatetracyclo[6.3.1.02,6.05,11] dodecane-7,3'-indole]-2'-one	[1]
SMILES String	CN1CC2([C@@H]3C[C@H]4[ C@]5([C@H]2[C@H]1C3CO4) C6=CC=CC=C6N(C5=O)OC)C =C	[1]
InChI Key	SSSCMFCWHWCCEH- LGUFPRDESA-N	
Molecular Formula	C21H24N2O3	[2]
Molecular Weight	352.4 g/mol	[2]
CAS Number	38990-03-3	

## **Physicochemical Properties**

The physicochemical properties of **Gelsevirine** are crucial for its handling, formulation, and pharmacokinetic profiling. The available data is summarized below.



Property	Value	Citation
Physical Description	Solid powder	[2]
Melting Point	Not available	
Boiling Point	130-150°C (at 0.0001 Torr)	[3]
Solubility	Sparingly soluble in methanol (1-10 mg/ml). Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[2]
pKa (Predicted)	8.85 ± 0.40	[3]
Octanol-Water Partition Coefficient (LogP)	Not available	
Stability	Stable for ≥ 4 years when stored at -20°C.	

# Experimental Protocols Isolation and Purification from Gelsemium elegans

**Gelsevirine** is naturally found in plants of the Gelsemium genus, particularly Gelsemium elegans. Effective isolation and purification are critical for obtaining high-purity material for research.

A successful method for the preparative separation of **Gelsevirine** from a crude extract of G. elegans utilizes pH-zone-refining CCC.

- Two-Phase Solvent System: Methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v/v).
- Stationary Phase: The upper organic phase, to which triethylamine (20 mM) is added as a retainer.
- Mobile Phase: The lower aqueous phase, to which hydrochloric acid (10 mM) is added as an eluter.



 Yield and Purity: From 1.5 g of crude extract, this method can yield 195 mg of gelsevirine with a purity of 96.7% as determined by HPLC.

HSCCC provides an alternative one-step separation method.

- Two-Phase Solvent System: Chloroform/methanol/0.1 mol/L hydrochloric acid (4:4:2, v/v/v).
- Yield and Purity: From 300 mg of crude extract, 21.2 mg of gelsevirine can be obtained with a purity of 98.6% as determined by HPLC.

#### **Chemical Synthesis**

The first total synthesis of (±)-**gelsevirine** has been accomplished, laying the groundwork for the synthesis of related Gelsemium alkaloids.[2] The key strategic element of this synthesis was a novel photo-induced thiyl-radical catalyzed (3+2) cycloaddition.[2] A detailed, step-by-step protocol for the total synthesis is not yet widely available in the public domain.

#### **Analytical Methods**

The identity and purity of isolated or synthesized **Gelsevirine** are confirmed using a combination of standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of Gelsevirine samples.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H NMR and 13C NMR are used to elucidate and confirm the chemical structure.

### **Signaling Pathways and Biological Activities**

**Gelsevirine** exerts its biological effects through the modulation of several key signaling pathways.

### **Inhibition of the STING Signaling Pathway**







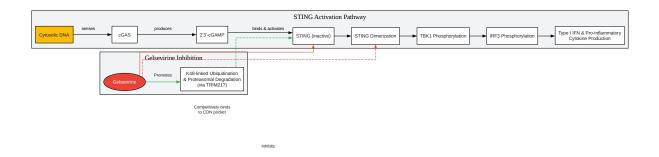
**Gelsevirine** is a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.

The inhibitory mechanism involves two distinct actions:

- Competitive Binding and Inhibition of Dimerization: Gelsevirine competitively binds to the
  cyclic dinucleotide (CDN)-binding pocket of STING. This binding locks STING in an inactive
  conformation and prevents its dimerization, a critical step for downstream signaling
  activation.
- Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked ubiquitination of STING. This process, potentially mediated by the E3 ubiquitin ligase TRIM21, targets STING for proteasomal degradation, thereby reducing its availability to participate in the signaling cascade.

The inhibition of the STING pathway by **Gelsevirine** leads to the downregulation of downstream signaling components, including the phosphorylation of TBK1, IRF3, and p65, ultimately reducing the production of type I interferons and other pro-inflammatory cytokines. This anti-inflammatory effect has been demonstrated to be beneficial in models of sepsis and osteoarthritis.





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Gelsevirine's dual-mechanism inhibition of the STING signaling pathway.

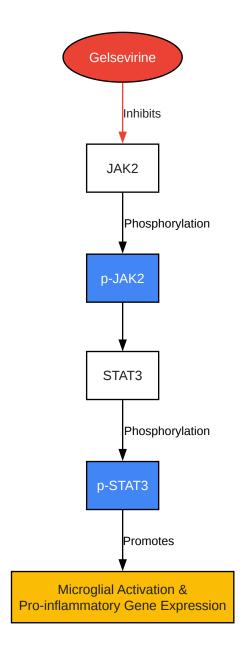
#### **Modulation of Glycine Receptors**

**Gelsevirine**, along with other Gelsemium alkaloids like gelsemine and koumine, has been shown to modulate the function of glycine receptors (GlyRs), which are inhibitory neurotransmitter-gated ion channels in the central nervous system. Specifically, **gelsevirine** inhibits GlyRs composed of α1 subunits. This interaction with GlyRs may contribute to the anxiolytic and analgesic properties reported for some Gelsemium alkaloids.

#### **Influence on the JAK2-STAT3 Signaling Pathway**

Recent studies have indicated that **Gelsevirine** can exert anti-inflammatory effects in microglia by directly inhibiting the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Molecular docking studies suggest a potential inhibitory interaction of **Gelsevirine** with JAK2. By down-regulating the phosphorylation of JAK2 and subsequently STAT3, **Gelsevirine** can reduce the expression of inflammatory mediators in the brain, suggesting a neuroprotective role in conditions like ischemic stroke.





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Inhibition of the JAK2-STAT3 pathway in microglia by **Gelsevirine**.

#### Conclusion

**Gelsevirine** is a promising natural product with a complex chemical structure and multifaceted biological activities. Its ability to potently and specifically inhibit the STING signaling pathway, modulate glycine receptors, and influence the JAK2-STAT3 pathway highlights its therapeutic potential, particularly in inflammatory and neurological disorders. This technical guide provides a consolidated resource of its chemical and physical properties, along with established experimental protocols, to facilitate further research and development. Future studies should



focus on elucidating a detailed total synthesis route to ensure a sustainable supply for preclinical and clinical investigations, as well as further exploring its pharmacokinetic and toxicological profiles to fully assess its therapeutic window.

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- 3. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
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